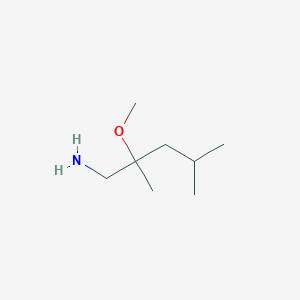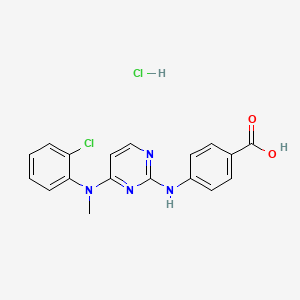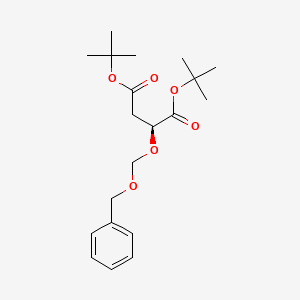
(S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate is an organic compound that belongs to the class of succinates. Succinates are esters or salts of succinic acid, which is a dicarboxylic acid. This compound is characterized by the presence of two tert-butyl groups, a benzyloxy group, and a methoxy group attached to the succinate backbone. It is often used in organic synthesis and research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate typically involves the esterification of succinic acid with tert-butyl alcohol in the presence of an acid catalyst. The benzyloxy and methoxy groups are introduced through subsequent reactions involving benzyl alcohol and methanol, respectively. The reaction conditions often include the use of dehydrating agents to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction mixture is typically heated under reflux, and the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Di-tert-butyl 2-((benzyloxy)methoxy)butan-1-ol.
Substitution: Various substituted succinate esters.
Applications De Recherche Scientifique
(S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving succinate derivatives.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The succinate backbone can undergo enzymatic transformations, making it a versatile intermediate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl succinate: Lacks the benzyloxy and methoxy groups, making it less versatile in certain reactions.
Benzyl succinate: Contains a benzyl group but lacks the tert-butyl and methoxy groups.
Methoxy succinate: Contains a methoxy group but lacks the benzyloxy and tert-butyl groups.
Uniqueness
(S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate is unique due to the presence of both benzyloxy and methoxy groups, which enhance its reactivity and make it suitable for a wider range of chemical transformations. The tert-butyl groups provide steric hindrance, influencing the compound’s stability and reactivity.
Propriétés
Formule moléculaire |
C20H30O6 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
ditert-butyl (2S)-2-(phenylmethoxymethoxy)butanedioate |
InChI |
InChI=1S/C20H30O6/c1-19(2,3)25-17(21)12-16(18(22)26-20(4,5)6)24-14-23-13-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3/t16-/m0/s1 |
Clé InChI |
BPVDAHWDTXTKMB-INIZCTEOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)OCOCC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)OCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole](/img/structure/B13091158.png)
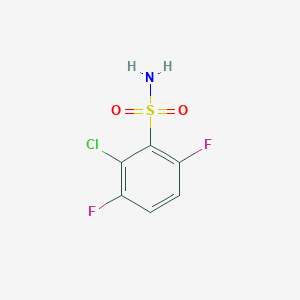
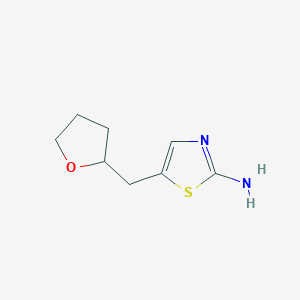

![2-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091189.png)
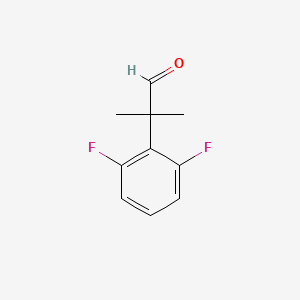
![3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid](/img/structure/B13091196.png)
![6-(Bromomethyl)-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091208.png)
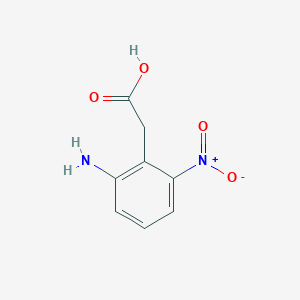
![4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B13091216.png)
